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Compound of Interest

Compound Name: URAT1 inhibitor 3

Cat. No.: B10861533 Get Quote

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a

promising series of diarylmethane-based inhibitors of the human urate transporter 1 (URAT1).

URAT1 is a key protein in the renal reabsorption of uric acid, making it a prime therapeutic

target for the treatment of hyperuricemia and gout. The information presented herein is

intended for researchers, scientists, and drug development professionals actively working in

the field of gout and hyperuricemia therapeutics.

Core Structure and Inhibitory Activity
A systematic SAR exploration of a diarylmethane backbone has led to the discovery of highly

potent URAT1 inhibitors. The general structure consists of a central diarylmethane scaffold

connected to a carboxylic acid moiety. Modifications to this core structure have revealed key

determinants for potent URAT1 inhibition. The inhibitory activities are typically measured as the

half-maximal inhibitory concentration (IC50) against human URAT1.

Quantitative Structure-Activity Relationship Data
The following table summarizes the quantitative data for a series of synthesized diarylmethane-

based URAT1 inhibitors. The modifications on the core structure are detailed, along with their

corresponding in vitro URAT1 inhibitory activities. This allows for a direct comparison of the

impact of different substituents on the inhibitor's potency. A three-round systematic SAR

exploration led to the discovery of the highly potent novel URAT1 inhibitor, 1h, which was 200-
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and 8-fold more potent than the parent lesinurad and benzbromarone, respectively (IC50 =

0.035 μM against human URAT1 for 1h vs. 7.18 μM and 0.28 μM for lesinurad and

benzbromarone, respectively).[1]
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Compound R1 R2 R3 R4

IC50 (μM)
against
human
URAT1

Lesinurad - - - - 7.18

Benzbromaro

ne
- - - - 0.28

1a H H H H > 40

1b F H H H 1.89

1c Cl H H H 0.45

1d Br H H H 0.23

1e I H H H 0.48

1f CH3 H H H 2.15

1g OCH3 H H H 1.24

1h CN H H H 0.035

1i H F H H 1.56

1j H Cl H H 0.39

1k H Br H H 0.21

1l H I H H 0.41

1m H CH3 H H 1.98

1n H OCH3 H H 1.17

1o H CN H H 0.042

1p H H F H 2.34

1q H H Cl H 0.56

1r H H Br H 0.33

1s H H I H 0.59
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1t H H CH3 H 2.87

1u H H OCH3 H 1.58

1v H H CN H 0.051

1w F F H H 1.23

1x Cl Cl H H 0.29

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of

these diarylmethane-based URAT1 inhibitors.

In Vitro URAT1 Inhibition Assay
The in vitro inhibitory activity of the synthesized compounds against human URAT1 was

determined using a cell-based uric acid uptake assay.

1. Cell Culture and Transfection:

Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's

Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and

100 µg/mL streptomycin.

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

For the assay, HEK293 cells are transiently transfected with a plasmid encoding human

URAT1 using a suitable transfection reagent (e.g., Lipofectamine 2000).

2. Uric Acid Uptake Assay:

Transfected cells are seeded into 24-well plates and grown to confluence.

On the day of the assay, the cell culture medium is removed, and the cells are washed twice

with pre-warmed Hank's Balanced Salt Solution (HBSS).
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Cells are then incubated with HBSS containing various concentrations of the test compounds

for 10 minutes at 37°C.

Following the pre-incubation, [14C]-labeled uric acid is added to each well to a final

concentration of 10 µM, and the cells are incubated for an additional 5 minutes at 37°C.

The uptake is terminated by aspirating the assay solution and washing the cells three times

with ice-cold HBSS.

The cells are lysed with 0.1 M NaOH.

The radioactivity in the cell lysates is measured using a liquid scintillation counter.

3. Data Analysis:

The inhibitory activity is calculated as the percentage of inhibition of [14C]-uric acid uptake in

the presence of the test compound compared to the vehicle control.

IC50 values are determined by non-linear regression analysis of the concentration-response

curves using appropriate software (e.g., GraphPad Prism).
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Caption: Key structure-activity relationships of the diarylmethane-based URAT1 inhibitors.

Experimental Workflow for URAT1 Inhibitor Evaluation
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Caption: General experimental workflow for the synthesis and evaluation of novel URAT1

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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